

Early-Phase Clinical Studies on Vadocaine

Safety: A Technical Guide

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Compound of Interest

Compound Name: Vadocaine

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Introduction

Vadocaine hydrochloride (2',4'-dimethyl-6'-methoxy-3-(2-methylpiperidyl)propionanilide hydrochloride, OR K-242-HCl) is a novel anilide derivative structurally similar to lidocaine.^[1] It has been investigated for its antitussive and local anesthetic properties.^{[2][3]} This technical guide provides an in-depth overview of the early-phase clinical studies on the safety of **Vadocaine**, presenting quantitative data, detailed experimental protocols, and a proposed mechanism of action based on its structural similarity to lidocaine. The information is compiled from the limited publicly available data from initial human trials.

Quantitative Safety and Pharmacokinetic Data

The safety and pharmacokinetic profile of single oral doses of **Vadocaine** were evaluated in two Phase I clinical trials involving healthy male volunteers. A subsequent study assessed the steady-state pharmacokinetics of a multiple-dose regimen. The key findings from these studies are summarized in the tables below.

Table 1: Summary of Single Ascending Dose (SAD) Safety Findings

Dose Range (mg)	Number of Subjects	Key Safety Findings	Reference
5, 10, 15, 20, 30, 50	6	No effects on cardiovascular system, haematological variables, blood biochemistry, or urinary sediment.	[1]
50, 100, 200, 300	8	No significant adverse events reported. A 300 mg dose was deemed safe.	[2]
400, 500	8	Side-effects originating in the central nervous system. Small prolongations in the P-Q interval and QRS complex on ECG.	[2]

Table 2: Summary of Single Dose Pharmacokinetic Parameters

Dose Range (mg)	Elimination Half-life (hours)	Peak Plasma Concentration (Cmax) at highest dose (ng/mL)	Time to Peak Concentration (Tmax) at highest dose (hours)	Reference
5 - 50	2.2 ± 0.2 to 3.7 ± 1.6	Not specified for 50mg	Not specified	[3]
100 - 500	2.7 ± 0.3 to 4.0 ± 1.0	2317.3 ± 31.5 (for 500mg dose)	1	[3]

Table 3: Summary of Multiple Dose Steady-State Pharmacokinetic Parameters (30 mg t.i.d. for 7 days)

Study Day	Peak Plasma Concentration (Cmax) (ng/mL)	Time to Peak Concentration (Tmax) (hours)	Area Under the Curve (AUC0-∞) (ng/mL*h)	Key Safety Findings	Reference
1	72.9 ± 6.5	1	327.0 ± 43.1	No side-effects or clinically significant changes in ECG or laboratory tests.	
3	86.4 ± 10.3	1.5	449.6 ± 81.0	No side-effects or clinically significant changes in ECG or laboratory tests.	
7	86.4 ± 7.0	1.5	430.5 ± 77.1	No side-effects or clinically significant changes in ECG or laboratory tests.	

Experimental Protocols

Single Ascending Dose (SAD) Studies

- Study Design: Two separate Phase I, single-center, randomized, placebo-controlled (implied, but not explicitly stated in abstracts), single ascending dose studies.[1][2][3]
- Participants: Healthy male volunteers. The first study included 6 subjects, and the second included 8 subjects.[1][2]
- Dosing:
 - Study 1: Single oral doses of 5, 10, 15, 20, 30, and 50 mg of **Vadocaine** hydrochloride in an aqueous solution.[1][3]
 - Study 2: Single oral doses of 50, 100, 200, 300, 400, and 500 mg of **Vadocaine** hydrochloride in an aqueous solution.[2][3]
- Safety Assessments:
 - Cardiovascular monitoring: Heart rate, blood pressure, and electrocardiogram (ECG).[1][2]
 - Laboratory tests: Haematological variables, blood biochemistry, and urinary sediment analysis.[1][2]
 - Adverse event monitoring.
- Pharmacokinetic Assessments:
 - Blood samples were collected at various time points to determine the plasma concentrations of **Vadocaine**.
 - 24-hour urinary recovery of the intact compound was measured.[3]
- Antitussive Activity Assessment (Study 1):
 - Cough was induced by inhaled citric acid.[1]

Multiple Dose (Steady-State) Study

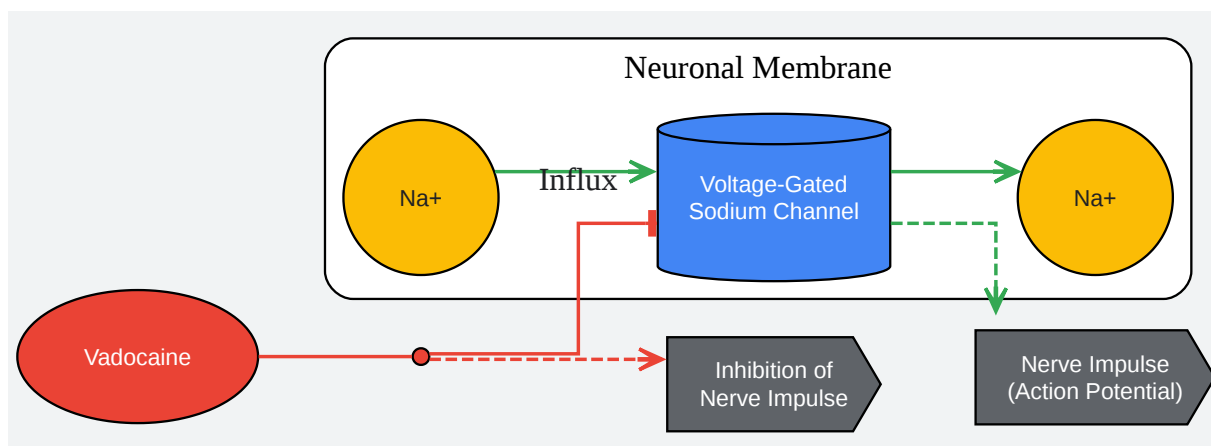
- Study Design: A Phase I, open-label, multiple-dose study.[4]

- Participants: Healthy volunteers.[4]
- Dosing: 30 mg of **Vadocaine** hydrochloride administered three times daily (t.i.d.) for seven days.[4]
- Safety Assessments:
 - ECG monitoring.[4]
 - Haematological and biochemical laboratory tests.[4]
 - Monitoring for side-effects.[4]
- Pharmacokinetic Assessments:
 - Blood and urine samples were collected on the 1st, 3rd, and 7th days of the study to determine the steady-state pharmacokinetic profile of **Vadocaine** and its main metabolite.
[4]

Mandatory Visualizations

Proposed Mechanism of Action of Vadocaine

Given that **Vadocaine** is an anilide derivative structurally similar to lidocaine and possesses local anesthetic properties, it is proposed that its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2][5][6][7] This action would inhibit the generation and conduction of nerve impulses, leading to its anesthetic and potentially its antitussive effects.

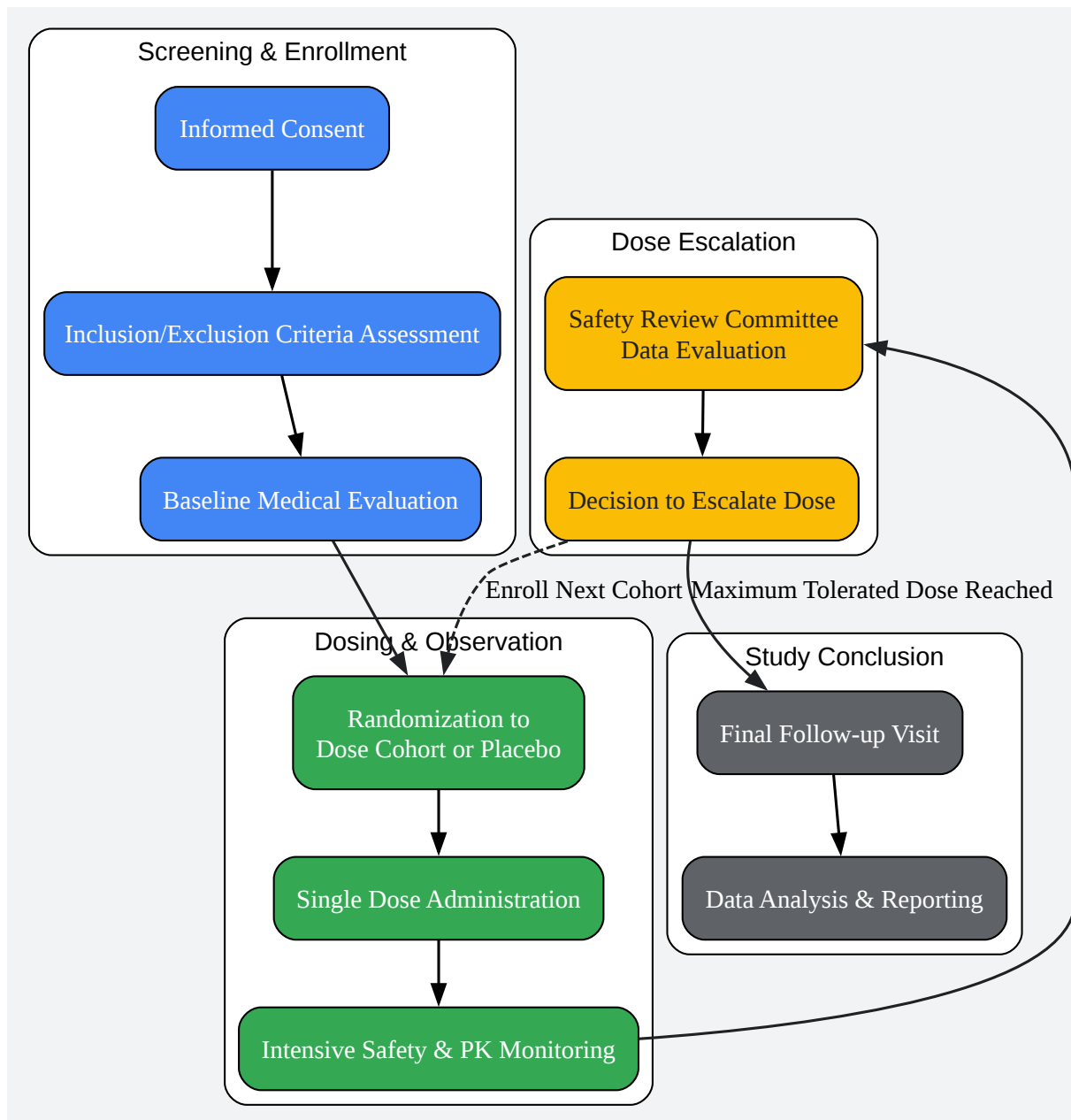


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Proposed mechanism of action for **Vadocaine**.

Experimental Workflow for a Single Ascending Dose (SAD) Study

The following diagram illustrates a typical workflow for a single ascending dose (SAD) clinical trial, consistent with the descriptions of the early-phase **Vadocaine** studies.



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A representative workflow for a SAD clinical trial.

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